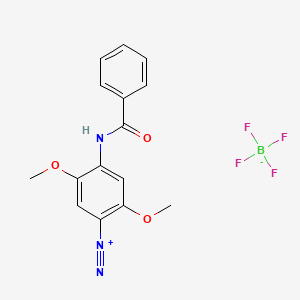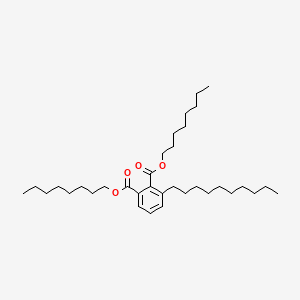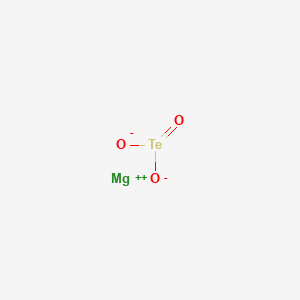
3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid is a synthetic organic compound characterized by the presence of bromine atoms, a propanoylcarbamothioylamino group, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid typically involves the bromination of a benzoic acid derivative followed by the introduction of the propanoylcarbamothioylamino group. One common method involves the bromination of 2-aminobenzoic acid to form 3,5-dibromo-2-aminobenzoic acid. This intermediate is then reacted with propanoyl isothiocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoic acid derivatives, while substitution reactions can produce various substituted benzoic acid compounds .
科学的研究の応用
3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3,5-Dibromo-2-(dibromoacetyl)amino]benzoic acid: Similar in structure but with a dibromoacetyl group instead of a propanoylcarbamothioylamino group.
3,5-Dibromo-2-{[(phenylacetyl)carbamothioyl]amino}benzoic acid: Contains a phenylacetyl group instead of a propanoyl group.
Uniqueness
3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C11H10Br2N2O3S |
|---|---|
分子量 |
410.08 g/mol |
IUPAC名 |
3,5-dibromo-2-(propanoylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C11H10Br2N2O3S/c1-2-8(16)14-11(19)15-9-6(10(17)18)3-5(12)4-7(9)13/h3-4H,2H2,1H3,(H,17,18)(H2,14,15,16,19) |
InChIキー |
RILLGLFECQIAPB-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC(=S)NC1=C(C=C(C=C1Br)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13812629.png)
![2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime](/img/structure/B13812634.png)

![7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene](/img/structure/B13812641.png)





![N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride](/img/structure/B13812693.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)-](/img/structure/B13812701.png)
![2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol;titanium](/img/structure/B13812709.png)
![4-Chloro-3-[3-(4-propan-2-ylphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13812713.png)
